molecular formula C11H19N3O2 B15248563 1-(6-Aminohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione

1-(6-Aminohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B15248563
M. Wt: 225.29 g/mol
InChI Key: XXBFCWIMXOKSHB-UHFFFAOYSA-N
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Description

1-(6-Aminohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Aminohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-methyluracil with 6-aminohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Step 1: Reacting 5-methyluracil with a suitable activating agent to form an intermediate.

    Step 2: Introducing 6-aminohexylamine to the intermediate under reflux conditions.

    Step 3: Purification of the final product through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Aminohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, alkylating agents.

Major Products Formed:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(6-Aminohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in DNA and RNA interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-Aminohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to nucleic acids, influencing their structure and function. It may also interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating gene expression and cellular signaling.

Comparison with Similar Compounds

  • 2,4(1H,3H)-Pyrimidinedione,1-(6-aminohexyl)-5-methyl-
  • 1-{(2ξ)-2-O-(6-Aminohexyl)-5-O-[bis(4-methoxyphenyl)(phenyl) methyl]-β-D-threo-pentofuranos yl}-5-methyl-2,4(1H,3H)-pyrimidinedione

Uniqueness: 1-(6-Aminohexyl)-5-methylpyrimidine-2,4(1H,3H)-dione stands out due to its specific aminohexyl substitution, which imparts unique chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

1-(6-aminohexyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H19N3O2/c1-9-8-14(11(16)13-10(9)15)7-5-3-2-4-6-12/h8H,2-7,12H2,1H3,(H,13,15,16)

InChI Key

XXBFCWIMXOKSHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CCCCCCN

Origin of Product

United States

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